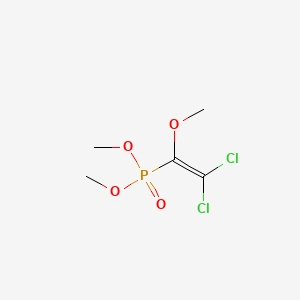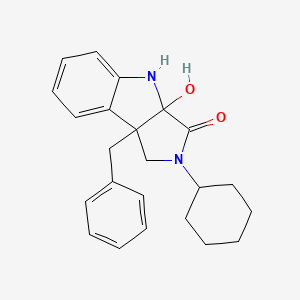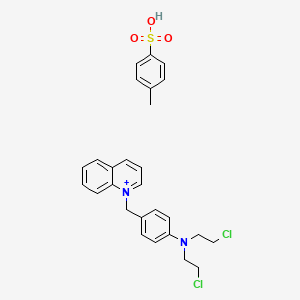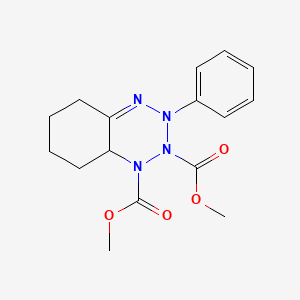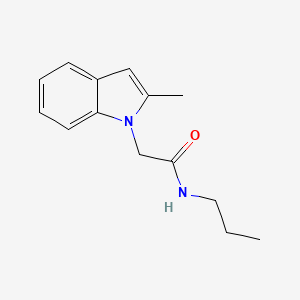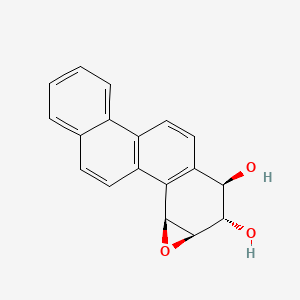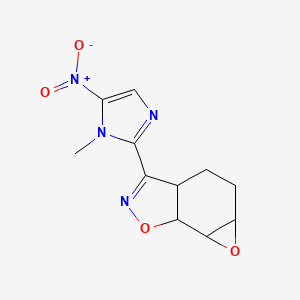
Oxireno(g)-1,2-benzisoxazole, 3a,4,5,5a,6a,6b-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/DE4926500 is a compound that has been studied extensively for its various applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of NIOSH/DE4926500 involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of thermal desorption tubes and gas chromatography-mass spectrometry for the identification and analysis of the compound . The reaction conditions include the use of high-purity helium as the carrier gas and specific temperature settings for desorption and chromatography .
Industrial Production Methods: Industrial production of NIOSH/DE4926500 involves the use of multi-bed sorbent tubes capable of trapping organic compounds. The process includes thermal desorption and gas chromatography-mass spectrometry for the analysis and identification of the compound .
Chemical Reactions Analysis
Types of Reactions: NIOSH/DE4926500 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions involving NIOSH/DE4926500 include carbon disulfide, methanol, and other high-purity solvents . The reaction conditions often involve specific temperature settings and the use of helium as the carrier gas .
Major Products Formed: The major products formed from the reactions of NIOSH/DE4926500 depend on the specific reaction conditions and reagents used. These products are typically identified and analyzed using gas chromatography-mass spectrometry .
Scientific Research Applications
NIOSH/DE4926500 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used for the identification and analysis of volatile organic compounds . In biology and medicine, it is studied for its potential effects on various biological pathways and molecular targets . In industry, it is used for the detection and analysis of chemical hazards in the workplace .
Mechanism of Action
The mechanism of action of NIOSH/DE4926500 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
NIOSH/DE4926500 can be compared with other similar compounds, such as volatile organic compounds and nitroaromatic compounds . These compounds share some similarities in their chemical properties and applications, but NIOSH/DE4926500 is unique in its specific uses and potential effects.
List of Similar Compounds:- Volatile organic compounds
- Nitroaromatic compounds
- Manganese compounds
- Tellurium compounds
- Inorganic tin compounds
NIOSH/DE4926500 stands out due to its unique preparation methods, chemical reactions, and wide range of scientific research applications.
Properties
CAS No. |
70483-68-0 |
|---|---|
Molecular Formula |
C11H12N4O4 |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
3-(1-methyl-5-nitroimidazol-2-yl)-3a,4,5,5a,6a,6b-hexahydrooxireno[2,3-g][1,2]benzoxazole |
InChI |
InChI=1S/C11H12N4O4/c1-14-7(15(16)17)4-12-11(14)8-5-2-3-6-10(18-6)9(5)19-13-8/h4-6,9-10H,2-3H2,1H3 |
InChI Key |
ZQAYPGIQWPUOJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C2=NOC3C2CCC4C3O4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


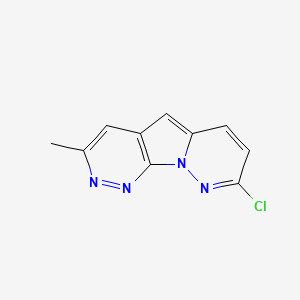


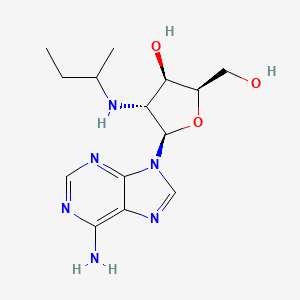
![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)
